Cas no 887348-38-1 (1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol)

1-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a synthetic organic compound featuring a benzodiazole core substituted with a 2-chlorophenoxyethyl group and a propanol side chain. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where its functional groups may confer reactivity for further derivatization. The presence of the chlorophenoxy moiety could enhance lipophilicity, influencing bioavailability or binding affinity in target applications. The benzodiazole scaffold is known for its versatility in medicinal chemistry, often contributing to biological activity. Precise characterization (e.g., NMR, HPLC) ensures high purity, critical for research or industrial use. Handling requires standard precautions for halogenated and heterocyclic compounds.
1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol structure
887348-38-1 structure
Product Name:1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol
CAS No:887348-38-1
MF:C18H19ClN2O2
MW:330.808663606644
CID:6397117
PubChem ID:16451094
Update Time:2025-11-01

1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol
    • 1-{1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
    • CCG-148011
    • 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
    • AT-057/43468620
    • Z274572368
    • 887348-38-1
    • 1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
    • F3243-0524
    • 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-propanol
    • 1-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
    • AKOS016040842
    • AKOS000272561
    • 1H-Benzimidazole-2-methanol, 1-[2-(2-chlorophenoxy)ethyl]-α-ethyl-
    • Inchi: 1S/C18H19ClN2O2/c1-2-16(22)18-20-14-8-4-5-9-15(14)21(18)11-12-23-17-10-6-3-7-13(17)19/h3-10,16,22H,2,11-12H2,1H3
    • InChI Key: NSZGAVBLFMARSY-UHFFFAOYSA-N
    • SMILES: C(C1N(CCOC2=CC=CC=C2Cl)C2=CC=CC=C2N=1)(O)CC

Computed Properties

  • Exact Mass: 330.1135055g/mol
  • Monoisotopic Mass: 330.1135055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 47.3Ų

1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol Pricemore >>

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Additional information on 1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol

Comprehensive Overview of 1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS No. 887348-38-1)

The compound 1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS No. 887348-38-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzodiazole core and a propanol side chain, makes it a subject of interest for applications in drug discovery and material science. Researchers are particularly intrigued by its potential as a building block for novel therapeutic agents, given its ability to interact with biological targets.

In recent years, the demand for heterocyclic compounds like 1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol has surged due to their versatility in medicinal chemistry. The compound’s CAS No. 887348-38-1 is frequently searched in academic databases, reflecting its relevance in studies related to enzyme inhibition and receptor modulation. Its chlorophenoxy moiety further enhances its binding affinity, making it a candidate for targeted drug delivery systems.

One of the most common queries surrounding this compound is its synthesis pathway. The preparation of 1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions, including condensation and alkylation processes. Researchers often optimize these methods to improve yield and purity, which are critical for industrial-scale production. The compound’s solubility and stability under various conditions are also hot topics in forums and scientific discussions.

Another area of interest is the compound’s potential role in green chemistry. With growing emphasis on sustainable practices, scientists are exploring eco-friendly synthesis routes for CAS No. 887348-38-1. This aligns with broader trends in the chemical industry, where reducing waste and energy consumption is a priority. The compound’s biodegradability and low toxicity profile further support its appeal in environmentally conscious applications.

From a commercial perspective, 1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol is often listed in catalogs of fine chemicals and research reagents. Suppliers highlight its high purity (often ≥98%) and compliance with stringent quality standards. The compound’s molecular weight (C18H19ClN2O2) and structural formula are key details provided to ensure accurate usage in experiments. Additionally, its spectroscopic data (e.g., NMR, IR) is frequently requested by analytical chemists for verification purposes.

In the context of drug development, this compound’s pharmacokinetic properties are under investigation. Preliminary studies suggest it may exhibit favorable bioavailability and metabolic stability, though further in vivo testing is required. These characteristics are critical for researchers designing next-generation therapeutics, particularly in oncology and neurology. The compound’s mechanism of action is another focal point, with hypotheses suggesting it may modulate specific signaling pathways.

Beyond pharmaceuticals, CAS No. 887348-38-1 has potential applications in material science. Its aromatic and heterocyclic structure could contribute to the development of advanced polymers or coatings with enhanced durability. The compound’s thermal stability and electrochemical properties are areas ripe for exploration, especially in industries seeking innovative materials for electronics or energy storage.

Safety data for 1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol is another frequently searched topic. While it is not classified as hazardous under standard regulations, proper handling protocols—such as the use of personal protective equipment (PPE)—are recommended. Material Safety Data Sheets (MSDS) provide detailed guidance on storage conditions (e.g., temperature, light sensitivity) to maintain the compound’s integrity over time.

In summary, 1-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS No. 887348-38-1) represents a multifaceted compound with promising applications across multiple scientific disciplines. Its structural complexity and functional versatility continue to drive research and commercial interest, making it a noteworthy subject in contemporary chemistry.

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